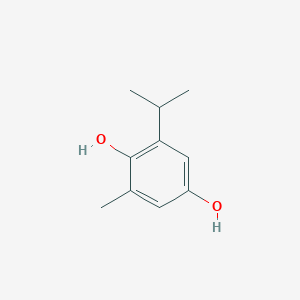

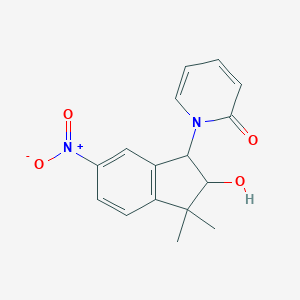

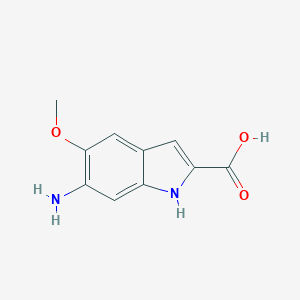

1,4-Benzenediol, 2-methyl-6-(1-methylethyl)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,4-Benzenediol, 2-methyl-6-(1-methylethyl)-, commonly known as ibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the relief of pain, fever, and inflammation. It is one of the most commonly used drugs worldwide, with millions of people taking it every day. In

作用机制

Ibuprofen works by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, a group of lipid molecules that play a key role in inflammation, pain, and fever. Ibuprofen specifically inhibits the COX-1 and COX-2 enzymes, which are involved in the production of different types of prostaglandins. By blocking the production of prostaglandins, ibuprofen reduces inflammation, pain, and fever.

生化和生理效应

In addition to its anti-inflammatory, analgesic, and antipyretic effects, ibuprofen has been shown to have other biochemical and physiological effects. For example, it can inhibit platelet aggregation, reduce oxidative stress, and modulate the immune response. It has also been shown to have neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.

实验室实验的优点和局限性

Ibuprofen has several advantages for lab experiments, including its availability, low cost, and well-established pharmacological properties. It is also relatively safe and has a low risk of toxicity. However, there are some limitations to its use, including its non-specificity for COX enzymes, which can lead to unwanted side effects, and its potential to interfere with other experimental assays.

未来方向

There are several future directions for the research and development of ibuprofen. One area of interest is the development of more specific COX inhibitors with fewer side effects. Another area of interest is the exploration of ibuprofen's potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Finally, there is growing interest in the use of ibuprofen as a tool for drug discovery, particularly in the context of identifying new targets for anti-inflammatory and analgesic drugs.

合成方法

Ibuprofen can be synthesized by several methods, including the Friedel-Crafts acylation of isobutylbenzene with acetyl chloride, the Grignard reaction of isobutylmagnesium bromide with benzophenone, and the reduction of ibuprofen lactone with sodium borohydride. The most commonly used method is the Friedel-Crafts acylation, which involves the reaction of isobutylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

科学研究应用

Ibuprofen has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is used to treat a wide range of conditions, including arthritis, menstrual cramps, headaches, and fever. In addition to its clinical applications, ibuprofen has also been used as a research tool in various fields, including neuroscience, cancer research, and drug discovery.

属性

CAS 编号 |

133447-23-1 |

|---|---|

产品名称 |

1,4-Benzenediol, 2-methyl-6-(1-methylethyl)- |

分子式 |

C10H14O2 |

分子量 |

166.22 g/mol |

IUPAC 名称 |

2-methyl-6-propan-2-ylbenzene-1,4-diol |

InChI |

InChI=1S/C10H14O2/c1-6(2)9-5-8(11)4-7(3)10(9)12/h4-6,11-12H,1-3H3 |

InChI 键 |

GEWUWTLFHIPTLP-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1O)C(C)C)O |

规范 SMILES |

CC1=CC(=CC(=C1O)C(C)C)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B145173.png)